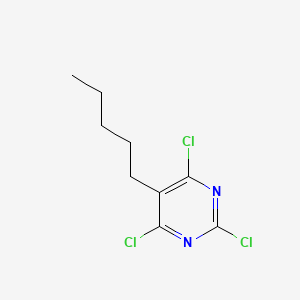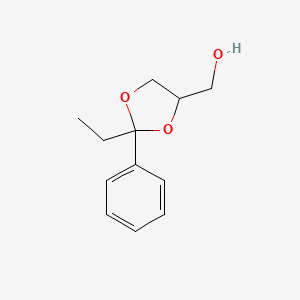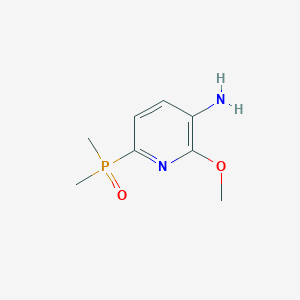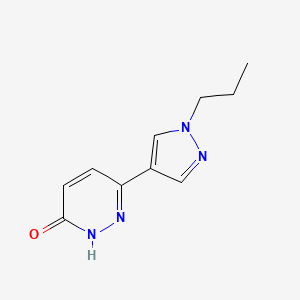
8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of purines It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of theobromine or caffeine. One common method is the reaction of theobromine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted purine derivatives.
Applications De Recherche Scientifique
8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system and its potential as a stimulant or therapeutic agent.
Industry: It may be used in the development of new materials or as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-(Ethylamino)-1,3,7-dihydro-1h-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to adenosine receptors in the central nervous system, similar to caffeine. This binding inhibits the action of adenosine, a neurotransmitter that promotes relaxation and sleep, leading to increased alertness and wakefulness. Additionally, the compound may influence other signaling pathways and enzyme activities, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in medicine for its bronchodilator effects.
Uniqueness
8-(Ethylamino)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the ethylamino group, which may confer different pharmacological properties compared to its analogs
Propriétés
Numéro CAS |
5436-10-2 |
|---|---|
Formule moléculaire |
C10H15N5O2 |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
8-(ethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-5-11-9-12-7-6(13(9)2)8(16)15(4)10(17)14(7)3/h5H2,1-4H3,(H,11,12) |
Clé InChI |
VJLTWKXFDJKGPR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)




![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)


